REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[O:18])[C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[Br:19]Br>C(Cl)(Cl)Cl>[C:1]([N:4]1[CH2:9][CH2:8][C:7]([Br:19])([C:10](=[O:18])[C:11]2[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0.145 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(C1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
1-Acetyl-4-bromo-4-(p-fluorobenzoyl)piperidine hydrobromide precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
In exactly the same manner, additional intermediates of this type are produced
|
Type
|
CUSTOM
|
Details
|
from PREPARATION 2
|
Type
|
CUSTOM
|
Details
|
in the procedure of PREPARATION 7
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1CCC(CC1)(C(C1=CC=C(C=C1)F)=O)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |